molecular formula C84H135N31O30S4 B1151380 α-conotoxin-GID

α-conotoxin-GID

Cat. No.: B1151380
M. Wt: 2185.45 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-conotoxin GID is a conopeptide originally isolated from the venom of the Conus geographus. It is composed of 19 amino acids and is folded by two disulphide bonds connecting Cys1-Cys3 and Cys2-Cys4. Based on the number of amino acids between the second and the third cysteine residues (loop I) and the third and fourth cysteine residues (loop II), α-conotoxin GID belongs to the α4/7-conotoxin family. α-conotoxin GID blocks selectively  neuronal nicotinic acetylcholine receptors with IC50 values of 3 nM (α3β2 nicotinic receptors), 5 nM (α7) and 150 nM (α4β2). α-conotoxin GID is at least 1000-fold less potent onto the α1β1γδ, α3β4, and α4β4 nicotinic receptors. α-conotoxin GID is a unique α4/7-conotoxin because of its ability to block both α7 and α3β2 isoforms, contrary to conotoxin PnIA or PnIB that are more selective.

Scientific Research Applications

1. Interaction with Nicotinic Acetylcholine Receptors

  • α-Conotoxins, including α-conotoxin GID, are small peptides from the venom of Conus species targeting nicotinic acetylcholine receptors (nAChRs). These peptides have potential therapeutic applications, especially in treating chronic pain. α-Conotoxin GID, isolated from Conus geographus, shows a unique binding mechanism to the α4β2 subtype of the nAChR, which is implicated in various diseases (Millard et al., 2009).

2. Structural Analysis and Binding Specificity

  • The structural and functional characteristics of α-conotoxin GID contribute to its specificity towards different nAChR subtypes. It has a distinctive N-terminal sequence, influencing its activity, especially at α7 and α3β2 nAChRs. The structural studies provide insights into its selectivity and potency at different nAChR subtypes (Nicke et al., 2003).

3. Detection and Quantification in Biological Samples

  • A sensitive detection method for α-conotoxin GI, a related toxin, in human plasma has been developed, illustrating the importance of accurate measurement techniques for conotoxins. This method utilizes solid-phase extraction and LC-MS/MS, indicating the potential for similar approaches in studying α-conotoxin GID (Yu et al., 2017).

4. Implications in Drug Development and Neuropharmacology

  • α-Conotoxins, including α-conotoxin GID, are crucial in developing novel therapeutics targeting nAChRs. Their selective inhibition of different nAChR subtypes makes them valuable in studying nervous system function and developing drugs for conditions like pain and tobacco addiction (Armishaw, 2010).

5. Computational Modeling and Drug Design

  • Computational techniques, such as docking and virtual screening, have been applied to α-conotoxins, including α-conotoxin GID, to predict their binding to nAChRs. This approach is significant in designing analogs with reduced antagonism for specific nAChR subtypes, aiding in optimizing these toxins for neuropharmacological research (Leffler et al., 2017).

Properties

Molecular Formula

C84H135N31O30S4

Molecular Weight

2185.45 g/mol

Appearance

White lyophilized solidPurity rate: > 95 %AA sequence: Ile-Arg-Asp-Gla-Cys5-Cys6-Ser-Asn-Pro-Ala-Cys11-Arg-Val-Asn-Asn-Hyp-His-Val-Cys19-OH Disulfide bonds: Cys5-Cys11 and Cys6-Cys19Length (aa): 19

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.